REACTION_CXSMILES
|
ClC1C=CC=C(C(OO)=[O:9])C=1.[N:12]1[CH:17]=[CH:16][CH:15]=[C:14]([CH2:18][S:19][CH2:20][CH2:21][CH2:22][CH2:23][Cl:24])[CH:13]=1.C(=O)(O)[O-].[Na+]>C(Cl)Cl>[Cl:24][CH2:23][CH2:22][CH2:21][CH2:20][S:19]([CH2:18][C:14]1[CH:13]=[N:12][CH:17]=[CH:16][CH:15]=1)=[O:9] |f:2.3|
|
Name
|
|
Quantity
|
107 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=CC=C1)C(=O)OO
|
Name
|
|
Quantity
|
103 g
|
Type
|
reactant
|
Smiles
|
N1=CC(=CC=C1)CSCCCCCl
|
Name
|
|
Quantity
|
900 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
900 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
3 L
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Type
|
CUSTOM
|
Details
|
After stirring for 17 hours at the same temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The organic solution is decanted
|
Type
|
WASH
|
Details
|
washed with a 10% solution of sodium bicarbonate (1 liter)
|
Type
|
EXTRACTION
|
Details
|
extracted with methylene chloride (500 cc)
|
Type
|
WASH
|
Details
|
washed twice with distilled water (2 liters in total)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness under reduced pressure (25 mm Hg; 3.4 kPa) at 35° C
|
Type
|
CUSTOM
|
Details
|
The product obtained (87 g)
|
Type
|
CUSTOM
|
Details
|
is chromatographed on neutral silica gel (400 g)
|
Type
|
WASH
|
Details
|
Elution
|
Type
|
CUSTOM
|
Details
|
being collected successively
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness under reduced pressure (25 mm Hg; 3.4 kPa) at 35° C.
|
Reaction Time |
17 h |
Name
|
|
Type
|
product
|
Smiles
|
ClCCCCS(=O)CC=1C=NC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 23% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |